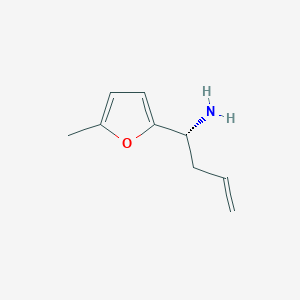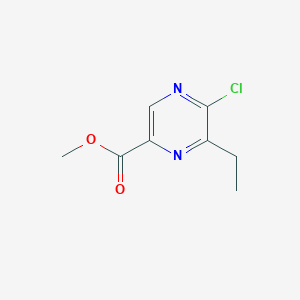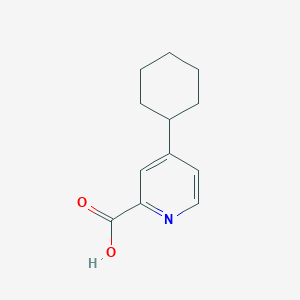
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate is a synthetic organic compound that features a fluorinated benzyl group and a glycinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-hydroxybenzaldehyde and glycine methyl ester.
Condensation Reaction: The aldehyde group of 2-fluoro-5-hydroxybenzaldehyde reacts with the amino group of glycine methyl ester under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde or 2-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
相似化合物的比较
Similar Compounds
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)alaninate: Similar structure but with an alanine moiety instead of glycine.
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)valinate: Similar structure but with a valine moiety instead of glycine.
Uniqueness
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate is unique due to the combination of the fluorinated benzyl group and the glycinate moiety, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H14FNO5 |
|---|---|
分子量 |
271.24 g/mol |
IUPAC 名称 |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methyl-methoxycarbonylamino]acetate |
InChI |
InChI=1S/C12H14FNO5/c1-18-11(16)7-14(12(17)19-2)6-8-5-9(15)3-4-10(8)13/h3-5,15H,6-7H2,1-2H3 |
InChI 键 |
QLKXURRMKJVKCL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN(CC1=C(C=CC(=C1)O)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)



![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)


![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)
